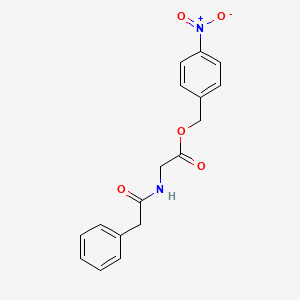

4-nitrobenzyl N-(phenylacetyl)glycinate

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-16(10-13-4-2-1-3-5-13)18-11-17(21)24-12-14-6-8-15(9-7-14)19(22)23/h1-9H,10-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRHLGYDGUBPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-(phenylacetyl)glycinate typically involves the following steps:

-

Formation of Phenylacetylglycine: : This can be achieved by reacting glycine with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C to prevent side reactions.

-

Esterification: : The phenylacetylglycine is then esterified with 4-nitrobenzyl alcohol. This step usually requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-nitrobenzyl N-(phenylacetyl)glycinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-(phenylacetyl)glycinate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: 4-aminobenzyl N-(phenylacetyl)glycinate.

Reduction: Phenylacetylglycine and 4-nitrobenzyl alcohol.

Substitution: Various substituted benzyl N-(phenylacetyl)glycinates.

Scientific Research Applications

4-nitrobenzyl N-(phenylacetyl)glycinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) N-Benzyl-4-nitroaniline

- Structure : Shares the nitrobenzyl group but lacks the phenylacetyl-glycinate backbone.

- Synthesis : Prepared via benzylation of 4-nitroaniline using benzyl chloride under phase-transfer conditions (NaHCO₃/TEBABr) .

- Properties : Melting point = 135–137°C; IR and NMR data confirm benzyl and nitro group incorporation .

- Application : Intermediate in organic synthesis, contrasting with glycinate esters' roles in pharmaceuticals or agrochemicals.

(b) Methyl N-(4-Chlorobenzoyl)glycinate

- Structure : Chlorobenzoyl replaces nitrobenzyl; glycinate ester core retained.

- Properties : Molecular weight = 227.64; lower than nitrobenzyl analogs due to chlorine’s atomic mass .

- Reactivity : The electron-withdrawing chloro group may mimic nitro’s effects but with reduced steric hindrance.

(c) Benalaxyl (Methyl N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine)

- Structure : Phenylacetyl group present, but with 2,6-dimethylphenyl and alanine backbone.

- Application : Fungicide in agriculture, highlighting how aromatic substituents dictate bioactivity .

- Key Difference : Dimethyl groups enhance lipophilicity, favoring membrane penetration in pests.

(d) N-(Phenylacetyl-d₅)glycine

- Structure : Isotope-labeled analog of phenylacetyl glycine.

- Application : Internal standard for LC-MS/MS quantification in biological matrices .

Physicochemical Properties

*Estimated based on structural analogs.

Functional and Application Differences

- Electron-Withdrawing Effects : The nitro group in 4-nitrobenzyl derivatives enhances stability toward hydrolysis compared to methoxy or chloro analogs, which may degrade faster under acidic conditions .

- Biological Activity : Benalaxyl’s dimethylphenyl group optimizes fungicidal activity, whereas nitrobenzyl glycinates (if bioactive) might target different pathways, such as enzyme inhibition .

- Analytical Utility : Isotope-labeled analogs like N-(phenylacetyl-d₅)glycine are critical for metabolic studies but lack therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.